molecular formula C22H22N2O6S B2845791 Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-09-3

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2845791
CAS RN: 886951-09-3
M. Wt: 442.49
InChI Key: DZCUPIWQJGGBHU-UHFFFAOYSA-N
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Description

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives. These compounds, upon further treatment, produced novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities. This research highlights the potential of ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate derivatives in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Chemical Structure and Spectral Analysis

A detailed characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate through FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis was conducted. Quantum chemical calculations assessed its thermodynamic parameters, indicating the reaction's exothermic and spontaneous nature. This study provided insights into the compound's molecular structure and potential applications in chemical synthesis and material science (Singh et al., 2013).

Stereoselective Synthesis of Thiazines

The one-pot, four-component tandem reaction offered a rapid and efficient method to access new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates. This procedure demonstrates high stereoselectivity and yields, presenting a novel approach for the synthesis of highly functionalized thiazines with potential applications in medicinal chemistry and drug design (Indumathi, Kumar, & Perumal, 2007).

Antimicrobial and Molecular Docking Studies

Novel dihydropyridine analogs were synthesized and evaluated for their antioxidant and metal chelating activities, demonstrating significant potential as antioxidants and chelating agents. Molecular docking studies further confirmed the compounds' binding energies and non-toxic properties, suggesting their utility in addressing oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).

Synthesis of Sulfonamide Clubbed Heterocyclic Compounds

The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated significant antimicrobial activity against various bacteria and fungi. This study showcases the therapeutic potential of this compound derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(30-31(27,28)19-11-10-14(2)12-16(19)4)13-20(25)24(23-21)17-9-7-6-8-15(17)3/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCUPIWQJGGBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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